Nepadutant (chemical name: cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)]) represents a significant advancement in the development of tachykinin receptor antagonists. This glycosylated bicyclic peptide compound, also known by its research code MEN 11420, functions as a potent and selective antagonist of the neurokinin 2 (NK2) receptor. Its molecular structure features a strategic modification through glycosylation that enhances metabolic stability while preserving high receptor affinity. Developed by the Menarini Group, this compound emerged from systematic optimization of earlier peptide antagonists, specifically MEN 10627, through the introduction of an N-acetylglucosamine moiety to the asparagine residue [1] [4] [5].
Nepadutant exhibits nanomolar affinity for human neurokinin 2 receptors, with binding studies demonstrating competitive displacement of radiolabeled ligands. In CHO cells stably transfected with human neurokinin 2 receptors, Nepadutant displaced both [¹²⁵I]-neurokinin A and [³H]-selective neurokinin 2 receptor antagonist SR 48968 with equilibrium inhibition constants (Ki) of 2.5±0.7 nM and 2.6±0.4 nM, respectively. This high affinity translates to potent functional antagonism across various bioassay systems. In isolated rabbit pulmonary artery preparations, Nepadutant produced concentration-dependent rightward shifts of neurokinin A-mediated contraction curves, yielding a dissociation constant (KB) of 8.6±0.07 [1].
The selectivity profile of Nepadutant is particularly noteworthy among peptide-based neurokinin antagonists. Comprehensive receptor screening against 50 distinct receptors and ion channels, including closely related tachykinin receptors (neurokinin 1 and neurokinin 3), revealed negligible binding affinity (pIC50 < 6). This high selectivity differentiates Nepadutant from first-generation tachykinin antagonists that exhibited promiscuous receptor interactions. The molecular basis for this selectivity resides in the constrained bicyclic structure and strategic glycosylation, which limits interaction with off-target receptors [1] [4].
Table 1: Pharmacological Characterization of Nepadutant
Parameter | Value | Experimental System | Reference |
---|---|---|---|
Binding Affinity (Ki) | |||
vs. [¹²⁵I]-neurokinin A | 2.5 ± 0.7 nM | Human neurokinin 2 receptor in CHO cells | [1] |
vs. [³H]-SR 48968 | 2.6 ± 0.4 nM | Human neurokinin 2 receptor in CHO cells | [1] |
Functional Antagonism (pKB) | |||
Rabbit pulmonary artery | 8.6 ± 0.07 | Inhibition of neurokinin A-induced contraction | [1] |
Rat urinary bladder | 9.0 ± 0.04 | Inhibition of neurokinin A-induced contraction | [1] |
Hamster trachea | 10.2 ± 0.14 | Insurmountable antagonism | [1] |
Selectivity | |||
Neurokinin 1 receptors | pKB < 6 | Guinea pig ileum, rat urinary bladder | [1] |
Neurokinin 3 receptors | pKB < 6 | Guinea pig ileum, rat portal vein | [1] |
50 other receptors | pIC50 < 6 | Comprehensive receptor panel | [1] |
The in vivo pharmacology of Nepadutant demonstrates significant advantages over its non-glycosylated predecessor. Following intravenous administration in rats (1-10 nmol/kg), Nepadutant potently inhibited urinary bladder contractions induced by the selective neurokinin 2 receptor agonist [βAla⁸]neurokinin A(4-10). Comparative studies revealed approximately 10-fold greater potency and prolonged duration of action relative to MEN 10627. This enhanced pharmacokinetic profile is attributed to improved metabolic stability conferred by glycosylation, which reduces susceptibility to proteolytic degradation. Importantly, Nepadutant (100 nmol/kg, intravenous) specifically blocked neurokinin 2-mediated visceral contractions without affecting responses to the neurokinin 1 receptor agonist [Sar⁹]substance P sulphone, confirming its selective neurokinin 2 receptor blockade in physiological systems [1] [5].
The development of tachykinin receptor antagonists represents a compelling narrative of scientific progression from non-selective peptide tools to refined receptor-subtype specific agents. First-generation antagonists, exemplified by Spantide ([d-Arg¹,d-Trp⁷,⁹,Leu¹¹]substance P), emerged in the early 1980s through strategic D-amino acid substitutions in the substance P sequence. These compounds suffered from multiple pharmacological limitations including low potency, neurotoxic effects, mast cell degranulation, local anesthetic activity, and poor discrimination between neurokinin receptor subtypes. Their utility in neuroscience research was significantly constrained by these off-target effects, particularly following central administration where neurotoxicity manifested through vasoconstriction and ischemic damage [6] [9].
Second-generation peptide antagonists addressed several limitations through structural innovations. Cyclic peptide scaffolds and alternative amino acid substitutions yielded improved receptor selectivity and reduced adverse effects. MEN 10207 ([Tyr⁵,d-Trp⁶,⁸,⁹,Arg¹⁰]neurokinin A(4-10)) demonstrated enhanced neurokinin 2 receptor selectivity but retained residual neurotoxicity at higher concentrations. The subsequent development of bicyclic hexapeptides like MEN 10627 (cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β)) represented a significant advancement, combining conformational constraint with improved receptor affinity. However, these compounds still exhibited suboptimal metabolic stability in vivo, limiting their therapeutic potential [1] [9].
Nepadutant emerged from rational optimization of MEN 10627 through targeted glycosylation. The introduction of an N-acetylglucosamine moiety at the asparagine residue dramatically altered pharmacokinetic properties without compromising receptor affinity or selectivity. Metabolic studies confirmed that Nepadutant exhibits significantly greater resistance to both hydrolytic and oxidative degradation pathways compared to its non-glycosylated predecessor. This strategic molecular modification addressed a critical limitation of peptide-based neurokinin antagonists while preserving their high receptor specificity, positioning Nepadutant as a valuable pharmacological tool and clinical candidate for gastrointestinal disorders involving neurokinin 2 receptor activation [1] [4] [5].
Table 2: Evolution of Tachykinin Receptor Antagonists
Generation | Representative Compound | Structural Features | Advantages | Limitations |
---|---|---|---|---|
First Generation (1980s) | Spantide ([d-Arg¹,d-Trp⁷,⁹,Leu¹¹]substance P) | Linear peptide with D-amino acid substitutions | First available antagonists; established tachykinin involvement in gut function | Low potency; neurotoxicity; mast cell degranulation; poor neurokinin receptor selectivity |
Second Generation Peptides | MEN 10207 ([Tyr⁵,d-Trp⁶,⁸,⁹,Arg¹⁰]neurokinin A(4-10)) | Linear peptide with optimized substitutions | Improved neurokinin 2 receptor selectivity; reduced neurotoxicity at lower doses | Residual neurotoxicity at higher doses; limited metabolic stability |
Constrained Peptides | MEN 10627 (cyclo(Met-Asp-Trp-Phe-Dap-Leu)cyclo(2β-5β)) | Bicyclic hexapeptide scaffold | Enhanced receptor affinity; improved conformational stability | Moderate metabolic stability; suboptimal oral bioavailability |
Glycosylated Derivatives | Nepadutant (cyclo[[Asn(β-D-GlcNAc)-Asp-Trp-Phe-Dap-Leu]cyclo(2β-5β)]) | Glycosylated bicyclic peptide | High metabolic stability; prolonged duration; maintained selectivity | Limited oral bioavailability; requires parenteral administration |
Neurokinin 2 receptors are strategically positioned throughout the gastrointestinal tract to modulate key physiological processes that become dysregulated in functional bowel disorders. These receptors are expressed on intestinal smooth muscle cells, epithelial cells, submucosal and myenteric neurons, interstitial cells of Cajal, and immune cells. Regional variations exist across species, with human specimens showing prominent neurokinin 2 receptor expression in smooth muscle layers, muscularis mucosa, and lamina propria, particularly within inflammatory cells. Functional studies confirm that neurokinin 2 receptor activation directly influences intestinal motility, epithelial secretion, and nociceptive signaling through both peripheral and central mechanisms [2] [3].
In gastrointestinal motility regulation, neurokinin 2 receptors mediate complex excitatory and inhibitory effects. Direct stimulation of smooth muscle neurokinin 2 receptors induces contraction, particularly in circular muscle layers. Additionally, presynaptic neurokinin 2 receptors on cholinergic neurons facilitate acetylcholine release, amplifying contractile responses. Conversely, neurokinin 2 receptor activation on inhibitory nitrergic neurons can suppress motility, particularly in proximal intestinal segments. This dual modulation explains the ability of selective neurokinin 2 receptor antagonists like Nepadutant to normalize dysmotility in either direction – reactivating inhibited motility or suppressing hypermotility depending on the physiological context. Experimental evidence demonstrates that Nepadutant effectively counteracts neurokinin A-induced acceleration of small intestinal transit and reduces hypermotility associated with intestinal inflammation and stress [3] [8].
The secretagogue effects of neurokinin 2 receptor activation contribute significantly to diarrheal symptoms in functional bowel disorders. Neurokinin 2 receptors on intestinal epithelial cells directly stimulate chloride secretion through calcium-dependent mechanisms, increasing luminal water content. In human colonic mucosa, selective neurokinin 2 receptor agonists increase short-circuit current (a measure of ion transport), an effect potently blocked by Nepadutant. This anti-secretory activity translates therapeutically to the reversal of diarrhea in various experimental models, including castor oil-induced secretion and infectious enteritis. The preservation of this activity in isolated human tissue underscores its clinical relevance for managing secretory diarrheas [3] [8].
Perhaps the most compelling therapeutic rationale for neurokinin 2 receptor antagonism lies in the modulation of visceral hypersensitivity. Sensory nerve terminals in the gut wall express neurokinin 2 receptors that sensitize afferent pathways to mechanical stimuli. In rat models of rectal distension, Nepadutant dose-dependently (5-100 μg/kg intravenous) reduced abdominal contractions, a behavioral correlate of visceral nociception. More significantly, Nepadutant reversed the visceral allodynia (painful response to normally non-painful stimuli) induced by either intestinal inflammation or psychological stress. Following trinitrobenzenesulphonic acid-induced colitis, the threshold volume for pain responses decreased from 0.8 ml to 0.4 ml, which Nepadutant (20-100 μg/kg intravenous) restored toward normal levels. Similarly, restraint stress-induced hypersensitivity was completely abolished by Nepadutant pretreatment (100 μg/kg intravenous), highlighting the crucial involvement of neurokinin 2 receptors in stress-mediated amplification of visceral pain pathways [7] [8] [10].
Table 3: Neurokinin 2 Receptor-Mediated Gastrointestinal Functions and Nepadutant Effects
Physiological Function | Neurokinin 2 Receptor Mechanism | Nepadutant Pharmacological Activity | Experimental Evidence |
---|---|---|---|
Motility Regulation | Direct smooth muscle contraction; facilitation of cholinergic neurotransmission | Normalization of dysmotility | Inhibition of neurokinin A-induced acceleration of small intestinal transit; reduction of stress-induced hypermotility |
Epithelial Secretion | Stimulation of chloride secretion via epithelial receptors | Anti-secretory/antidiarrheal effect | Blockade of neurokinin A-induced short-circuit current increase in human colon; reversal of castor oil-induced diarrhea |
Visceral Sensitivity | Sensitization of peripheral afferent terminals; facilitation of spinal nociception | Antihyperalgesic activity | Increased pain threshold to rectal distension; reversal of inflammation- and stress-induced allodynia |
Inflammatory Response | Immune cell activation; neurogenic inflammation | Anti-inflammatory activity | Reduction of colitis severity; inhibition of neurogenic inflammation |
The pathophysiological relevance of neurokinin 2 receptors extends beyond functional interactions to include structural and molecular alterations in disease states. Intestinal inflammation significantly upregulates neurokinin 2 receptor expression on sensory neurons and immune cells, creating a feed-forward loop of hypersensitivity. Additionally, inflammation alters the pharmacokinetics of neurokinin 2 receptor antagonists, with studies demonstrating increased plasma concentrations and prolonged elimination half-life of Nepadutant in chemically-induced colitis models. This altered disposition may enhance drug exposure at therapeutically relevant sites during active inflammation. Furthermore, stress mediators including corticotropin-releasing factor potentiate neurokinin 2 receptor signaling pathways, providing a mechanistic link between psychological distress and gut hypersensitivity. These molecular adaptations create a compelling rationale for neurokinin 2 receptor blockade at the intersection of inflammation, stress, and visceral pain [7] [8].
Table 4: Pathophysiological Mechanisms Involving Neurokinin 2 Receptors in Gastrointestinal Disorders
Pathological Process | Neurokinin 2 Receptor Involvement | Nepadutant Experimental Evidence |
---|---|---|
Post-inflammatory Hypersensitivity | Upregulation on sensory neurons; increased receptor signaling | Reversal of trinitrobenzenesulphonic acid-induced rectal allodynia (0.4 ml threshold restored to 0.8 ml) |
Stress-induced Motility Alterations | Facilitation of stress neurotransmitter effects; mast cell activation | Abolition of restraint stress-induced hypermotility and allodynia |
Secretory Diarrhea | Enhanced epithelial chloride secretion; reduced sodium absorption | Normalization of castor oil-induced fecal water content; inhibition of cholera toxin secretion |
Neurogenic Inflammation | Plasma extravasation; immune cell recruitment | Reduction of dextran sulfate sodium and acetic acid-induced colitis severity |
Pharmacokinetic Alterations | Increased permeability; reduced clearance in inflammation | Increased plasma concentrations and prolonged half-life during intestinal inflammation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4